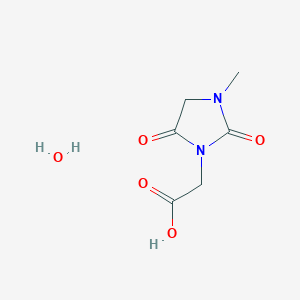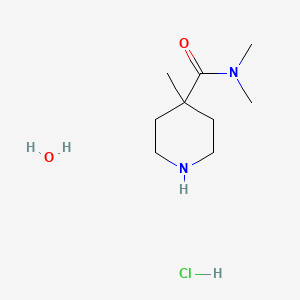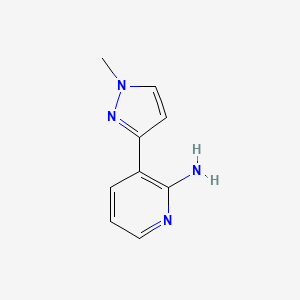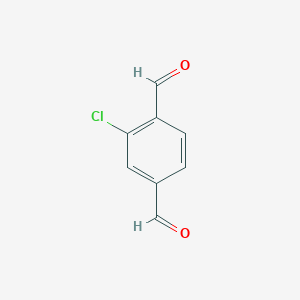
2-Chloroterephthalaldehyde; 97%
Übersicht
Beschreibung
2-Chloroterephthalaldehyde, also known as 2-CTA, is an aldehyde compound with the chemical formula C8H4ClO2. It has a molar mass of 173.55 g/mol and a melting point of 116-118°C. 2-CTA is a colorless, crystalline solid with a strong, pungent odor. It is soluble in water and polar organic solvents, and is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
2-Chloroterephthalaldehyde; 97% is an aldehyde, and its mechanism of action is based on the formation of aldehyde-aldehyde bonds. When 2-Chloroterephthalaldehyde; 97% is reacted with a nucleophile, such as an amine, alcohol, or thiol, the aldehyde-aldehyde bond is formed. This reaction is reversible, and the aldehyde-aldehyde bond can be broken by a base or a nucleophile.
Biochemical and Physiological Effects
2-Chloroterephthalaldehyde; 97% has been found to be toxic to mammals, and is classified as a Category 2B carcinogen by the International Agency for Research on Cancer. It is also known to be toxic to fish, birds, and other aquatic life, and it has been found to be a mutagen in mammalian cells. The toxicity of 2-Chloroterephthalaldehyde; 97% is thought to be due to its ability to form aldehyde-aldehyde bonds, which can result in the formation of DNA adducts.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloroterephthalaldehyde; 97% is widely used in laboratory experiments due to its availability, low cost, and ease of synthesis. It is also relatively stable and has a high purity. However, it is toxic and can be irritating to the skin, eyes, and respiratory system. It should be handled with caution and protective clothing should be worn when working with it.
Zukünftige Richtungen
2-Chloroterephthalaldehyde; 97% has a wide range of applications in the synthesis of organic compounds, and there are a number of potential future directions for its use. These include its use in the synthesis of pharmaceuticals, dyes, and other organic chemicals; its use in polymer synthesis; its use as an intermediate in the production of polyethylene terephthalate; and its use in the synthesis of new materials. Additionally, further research is needed to determine the long-term effects of 2-Chloroterephthalaldehyde; 97% on human health and the environment.
Synthesemethoden
2-Chloroterephthalaldehyde; 97% is synthesized by the reaction of terephthalic acid and chlorine in the presence of a catalyst. The reaction is typically carried out in an autoclave at a temperature of around 200°C and a pressure of 10-15 bar. The reaction is exothermic and the reaction time is usually between 4-6 hours. The reaction yields a product with a purity of 97%.
Wissenschaftliche Forschungsanwendungen
2-Chloroterephthalaldehyde; 97% is widely used in scientific research, particularly in the synthesis of organic compounds. It is also used in polymer synthesis and in the synthesis of pharmaceuticals, dyes, and other organic chemicals. 2-Chloroterephthalaldehyde; 97% is also used as an intermediate in the production of polyethylene terephthalate, which is used in the manufacture of polyester fibers and films.
Eigenschaften
IUPAC Name |
2-chloroterephthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIWIPGOKVSQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954037 | |
| Record name | 2-Chlorobenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalaldehyde, chloro- | |
CAS RN |
3217-19-4 | |
| Record name | Terephthalaldehyde, chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorobenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroterephthalaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPT7HWM6FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



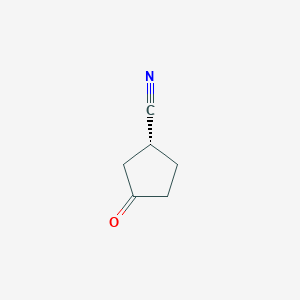
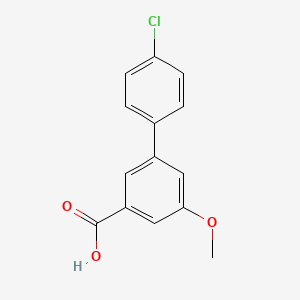
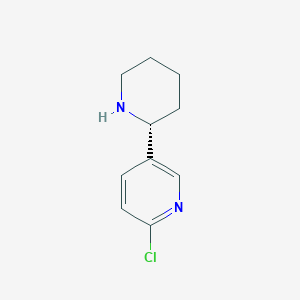
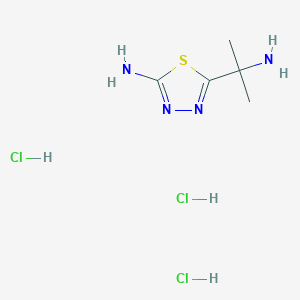



![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)
![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)
